2,3-Diphenylpyrido[2,3-b]pyrazine
Overview
Description
2,3-Diphenylpyrido[2,3-b]pyrazine is an aromatic heterocyclic compound that belongs to the class of pyridopyrazines. These compounds are known for their interesting chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a pyrido[2,3-b]pyrazine core with two phenyl groups attached at the 2 and 3 positions.
Mechanism of Action
Target of Action
It is known that the compound has a high electron affinity due to the multiple sp2-hybridized nitrogen atoms in its π-conjugated backbone . This suggests that it may interact with electron-rich targets.
Mode of Action
The compound’s electron-deficient core, when connected with an appropriate electron-donor, can lead to intramolecular charge-transfer in the excited state . This suggests that the compound may interact with its targets through electron transfer mechanisms.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,3-Diphenylpyrido[2,3-b]pyrazine is currently unavailable
Biochemical Analysis
Biochemical Properties
2,3-Diphenylpyrido[2,3-b]pyrazine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with disease-relevant kinases, which are crucial in regulating various cellular processes . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. This compound’s ability to inhibit or activate specific enzymes makes it a valuable tool in studying biochemical pathways and developing therapeutic agents.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit the proliferation of certain cancer cells, such as A2058 melanoma cells . This inhibition is likely due to its impact on signaling pathways that control cell growth and survival. Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their function. For example, it has been shown to inhibit certain kinases by binding to their active sites . This inhibition can lead to downstream effects on cellular signaling pathways and gene expression. Additionally, this compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. In vitro studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses. At higher doses, it can cause toxic or adverse effects . These effects may include damage to vital organs, disruption of normal cellular processes, and induction of apoptosis. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The study of these metabolic pathways is important for understanding the compound’s pharmacokinetics and potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenylpyrido[2,3-b]pyrazine typically involves the condensation of aromatic 1,2-diamines with 1,2-diketones. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of bromo-substituted pyrido[2,3-b]pyrazines with arylboronic acids in the presence of a palladium catalyst and a base such as potassium carbonate in tetrahydrofuran at reflux temperature .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,3-Diphenylpyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of a hydrogen atom or a functional group with another atom or group.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as the Suzuki–Miyaura reaction, are commonly used to form carbon-carbon bonds between the pyrido[2,3-b]pyrazine core and aryl groups.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate, used to deprotonate reactants and stabilize intermediates.
Solvents: Tetrahydrofuran is commonly used as a solvent in these reactions.
Major Products: The major products formed from these reactions include various substituted pyrido[2,3-b]pyrazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2,3-Diphenylpyrido[2,3-b]pyrazine has several applications in scientific research:
Comparison with Similar Compounds
Quinoxalines: These compounds share a similar core structure with pyrido[2,3-b]pyrazines and are also known for their bioactive properties.
Uniqueness: 2,3-Diphenylpyrido[2,3-b]pyrazine is unique due to the presence of two phenyl groups at the 2 and 3 positions, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrido[2,3-b]pyrazine derivatives and contributes to its specific properties and applications .
Properties
IUPAC Name |
2,3-diphenylpyrido[2,3-b]pyrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3/c1-3-8-14(9-4-1)17-18(15-10-5-2-6-11-15)22-19-16(21-17)12-7-13-20-19/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAXWBRRSJYIIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N=CC=C3)N=C2C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355821 | |
Record name | 2,3-diphenylpyrido[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47196160 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1232-99-1 | |
Record name | 2,3-diphenylpyrido[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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